
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It is a versatile building block used in various chemical syntheses, particularly in the preparation of methylideneoxanone compounds and substituted derivatives . This compound is known for its role in organic synthesis and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two main approaches to the synthesis of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction of this intermediate with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach is based on the reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one has several scientific research applications :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including phosphorylated heterocycles.
Horner–Wadsworth–Emmons Olefination: This compound is a reagent in the Horner–Wadsworth–Emmons olefination reaction, which is used to form carbon-carbon double bonds.
Bestmann–Ohira Reagent Precursor: It serves as a precursor for the Bestmann–Ohira reagent, which is used in the synthesis of terminal alkynes.
Construction of Heterocycles: It is used in the construction of heterocycles containing the phosphonic acid fragment.
One-Pot Alkynylation of Aldehydes: This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one involves its role as a reagent in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxopropylphosphonate:
Dialkyl (2-oxopropyl)phosphonates: These compounds share similar reactivity and applications in organic synthesis.
Uniqueness
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its role in the construction of heterocycles make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H14O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h7H,4-5H2,1-3H3 |
InChI Key |
RKTYMHBTLZNBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC(=O)OC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
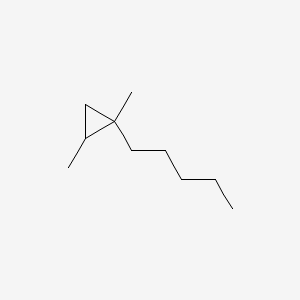
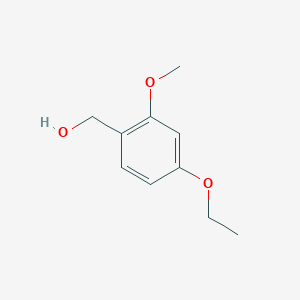

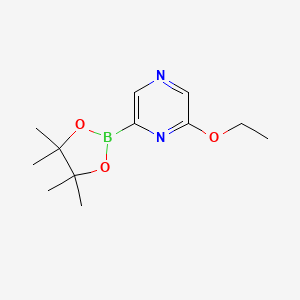
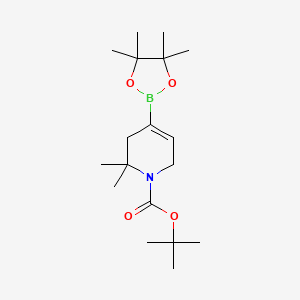

![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
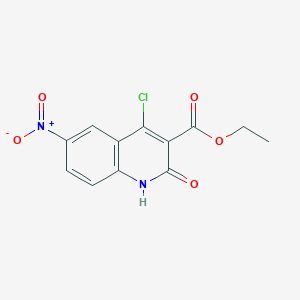
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
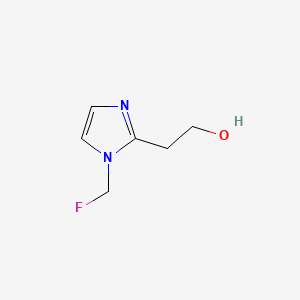
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
